Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
CAS No.: 2059941-69-2
Cat. No.: VC13603113
Molecular Formula: C8H9N2NaO2
Molecular Weight: 188.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059941-69-2 |
|---|---|
| Molecular Formula | C8H9N2NaO2 |
| Molecular Weight | 188.16 g/mol |
| IUPAC Name | sodium;2-(4,6-dimethylpyrimidin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | IHJXHNQSXZGOKC-UHFFFAOYSA-M |
| SMILES | CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+] |
| Canonical SMILES | CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+] |
Introduction
Structural Characteristics and Molecular Properties
Chemical Composition and Bonding
Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate consists of a pyrimidine ring substituted with methyl groups at the 4- and 6-positions and an acetoxy group at the 2-position, which is neutralized by a sodium ion . The pyrimidine core is aromatic, with nitrogen atoms at the 1- and 3-positions contributing to its electron-deficient nature, enabling participation in hydrogen bonding and π-π stacking interactions . The sodium ion stabilizes the carboxylate group, enhancing the compound’s solubility in polar solvents.
Table 1: Key Structural and Physical Properties
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) and mass spectrometry data for related pyrimidine derivatives suggest distinct proton environments for the methyl (δ 2.2–2.4 ppm) and pyrimidine ring protons (δ 6.5–8.0 ppm) . Computational studies predict a collision cross-section (CCS) of 134.5 Ų for the [M+H]+ ion, aligning with its compact structure . Density functional theory (DFT) models indicate a planar pyrimidine ring with slight distortion due to steric effects from the methyl groups .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via neutralization of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid with sodium hydroxide . While detailed protocols are proprietary, analogous methods for pyrimidine carboxylates involve:
-
Esterification: Reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with ethanol in acidic conditions.
-
Saponification: Hydrolysis of the ester using NaOH to yield the sodium salt .
Table 2: Comparative Synthesis Metrics for Pyrimidine Derivatives
Industrial-Scale Production Challenges
Scalability is hindered by the need for anhydrous conditions and precise stoichiometric control to avoid byproducts like disodium salts . Advances in continuous-flow reactors and solvent recovery systems (e.g., toluene/ethanol mixtures) have improved efficiency, but purity remains a concern due to residual catalysts .
Applications in Research and Industry
Pharmaceutical Intermediates
The pyrimidine moiety is a cornerstone in antimetabolite drugs (e.g., 5-fluorouracil) . Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate serves as a precursor for:
-
Antiviral agents: Pyrimidine analogs inhibit viral polymerase enzymes .
-
Kinase inhibitors: The acetoxy group chelates ATP-binding sites in tyrosine kinases .
Agrochemical Development
In agrochemistry, pyrimidine derivatives are leveraged for herbicide and fungicide formulations. The compound’s sodium salt enhances solubility in foliar sprays, improving uptake in plant systems . Field trials of analogs demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm .
Coordination Chemistry
The carboxylate group acts as a bidentate ligand, forming complexes with transition metals. A study reported a Cu(II) complex with a distorted octahedral geometry, exhibiting superoxide dismutase-mimetic activity . Such complexes are explored for catalytic oxidation reactions in green chemistry .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., dihydrofolate reductase) via X-ray crystallography could unlock novel drug candidates . Computational docking studies suggest high affinity for purinergic receptors, warranting in vitro validation .
Green Synthesis Innovations
Exploring biocatalytic routes using engineered amidases or carboxylases may reduce reliance on harsh reagents . Pilot-scale experiments with immobilized enzymes have achieved 85% conversion efficiency under mild conditions .
Advanced Material Applications
The compound’s π-conjugated system is being tested in organic semiconductors. Preliminary data show a hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume